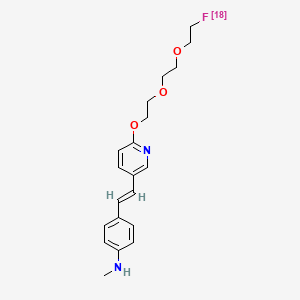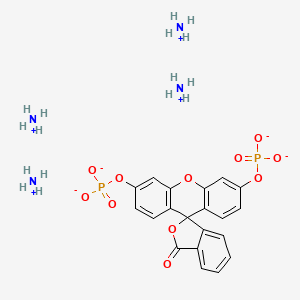
荧光素(四铵盐)
描述
Fluorescein tetraammonium is a variant of fluorescein, a compound widely used as a fluorescent tracer with high photophysical properties . It is often used as a fluorogenic alkaline phosphatase substrate .
Synthesis Analysis
Fluorescein and its derivatives have been synthesized for various purposes. For instance, fluorescein was esterified to produce fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester, both of which exhibited excellent yields . These compounds were investigated for their photophysical and electrochemical properties as potential organic semiconductor materials .Molecular Structure Analysis
Fluorescein molecules are known for their excellent photophysical properties and their spirocyclic structure . The structure of fluorescein allows it to respond to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresce .Chemical Reactions Analysis
Fluorescein and its derivatives have been used in various chemical reactions. For instance, fluorescein has been used as a fluorescent probe in turn-on fluorescence analysis, a method that has shown potential in chemical and biochemical analysis . Additionally, fluorescein molecules have been used to develop fluorescent probes for various analytes due to their excellent photophysical properties .Physical And Chemical Properties Analysis
Fluorescein and its derivatives have been studied for their photophysical and electrochemical properties. For example, fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester were investigated for their absorption and emission spectra in various solvents . The optical band gap energy was calculated for these compounds, and the values were found to be between 2.34 – 2.39 eV .科学研究应用
-
Biological Research
- Fluorescent proteins (FPs), which can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs, have promoted widespread biological research applications .
- The rich fluorescence spectra and photochemical properties of FPs have been utilized in various biological research applications .
- The antibodies targeting FPs, particularly nanobodies, have been developed and applied in immunoassay, in vitro diagnostics, and drug development .
-
Design and Synthesis of Fluorescent Probes
- Small molecule fluorescent probes are indispensable tools for a broad range of biological applications .
- There is a need for probes where photophysical properties and biological selectivity can be tuned as desired .
- The rational design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold have been reported .
-
Fluorescence Using Organochalcogen Molecules
-
Sensing Applications
- The structure of fluorescein provides possibilities in designing sensors for a wide range of analytes .
- The molecular orientation of the dye plays a key role in many potential applications such as in colorimetric sensors, fluorescent sensors, photographic industry, and molecular optoelectronic devices .
-
Fluorescence Spectroscopy
- Fluorescence spectroscopy is a rapid, sensitive method for characterizing molecular environments and events .
- It is widely accepted and powerful technique that is used for a variety of environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis and biotechnology applications .
- This technique is used in organic and inorganic chemistry, medical diagnosis, medical science etc .
-
Selective Sensing of Various Analytes
- Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure .
- Fluorescein probes are commonly used to detect metal ions such as copper, mercury, iron, palladium, cadmium, and magnesium in aqueous solutions and living cells which are of great significance for human health .
-
Fluorescence Spectroscopy
- Fluorescence spectroscopy is a rapid, sensitive method for characterizing molecular environments and events .
- It is widely accepted and powerful technique that is used for a variety of environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis and biotechnology applications .
- This technique is used in organic and inorganic chemistry, medical diagnosis, medical science etc .
-
Selective Sensing of Various Analytes
- Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure .
- Fluorescein probes are commonly used to detect metal ions such as copper, mercury, iron, palladium, cadmium, and magnesium in aqueous solutions and living cells which are of great significance for human health .
属性
IUPAC Name |
tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXZSKGRVJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein (tetraammonium) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)
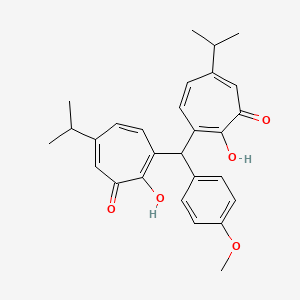
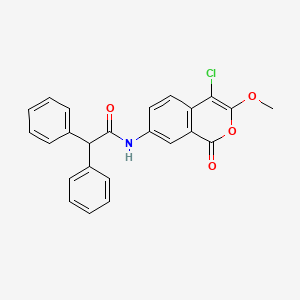
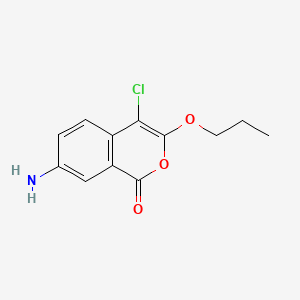
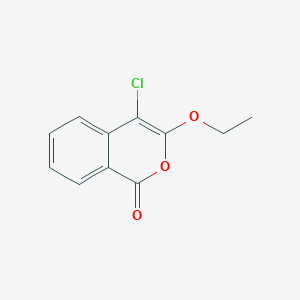
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
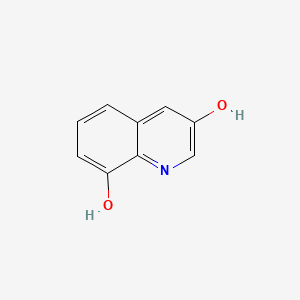
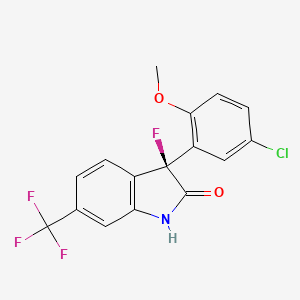
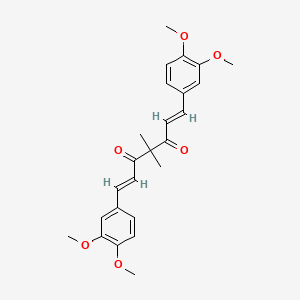
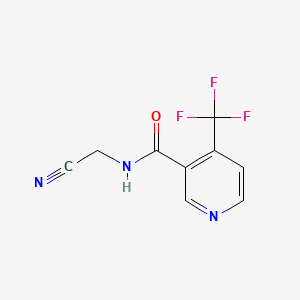
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
